N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-isopropylphenyl)thiourea

Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

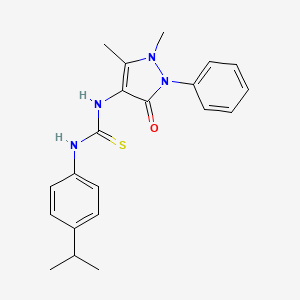

The compound is systematically named N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-isopropylphenyl)thiourea , reflecting its pyrazolone core, thiourea linkage, and substituents. The molecular formula C₂₁H₂₄N₄OS (molecular weight: 380.51 g/mol) is confirmed by mass spectrometric data. The structure comprises:

- A pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl) with a planar, conjugated system.

- A thiourea group (NH-C=S-NH) bridging the pyrazolone and the 4-isopropylphenyl substituent.

| Component | Structural Features |

|---|---|

| Pyrazolone Core | 1,5-Dimethyl groups, 3-oxo group, 2-phenyl substituent, fused to a 5-membered ring |

| Thiourea Linkage | NH-C=S-NH group with resonance stabilization |

| 4-Isopropylphenyl Group | Aromatic ring with isopropyl substituent at para position |

Crystallographic Studies and Conformational Analysis

No direct crystallographic data (e.g., X-ray diffraction) for this compound are available in the provided sources. However, structural analogs suggest potential conformational preferences:

- Pyrazolone Ring : Likely adopts a planar geometry due to conjugation between the oxo group and the aromatic system.

- Thiourea Group : May exhibit cis or trans configurations, influenced by hydrogen bonding or steric effects.

- 4-Isopropylphenyl Group : Bulky isopropyl substituent may induce steric strain, favoring a twisted conformation relative to the thiourea.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR assignments for key protons (hypothetical based on structural analogs):

| Proton Environment | Expected δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyrazolone methyl (CH₃) | 1.2–1.5 | Singlet (s) | Methyl groups adjacent to electronegative atoms (N, O) |

| Thiourea NH (NH-C=S-NH) | 10.0–12.0 | Broad singlet (bs) | Protonation of NH groups in thiourea |

| Aromatic protons (Ph, 4-isopropylphenyl) | 6.5–7.5 | Multiplet |

Properties

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-ylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c1-14(2)16-10-12-17(13-11-16)22-21(27)23-19-15(3)24(4)25(20(19)26)18-8-6-5-7-9-18/h5-14H,1-4H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUWHSYMTPEZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-isopropylphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4OS |

| Molecular Weight | 342.45 g/mol |

| CAS Number | 101937-73-9 |

The structure features a thiourea group linked to a pyrazole derivative, which contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that thiourea derivatives exhibit potent antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various pathogenic bacteria. A study demonstrated that certain thiourea compounds displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL to lower values depending on the specific structure and substituents present .

2. Anticancer Activity

Thiourea derivatives have been investigated for their anticancer properties. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, derivatives with similar structures have exhibited IC50 values ranging from 1.29 to 20 μM against various cancer types, including breast and prostate cancers . The mechanism of action often involves the modulation of key signaling pathways related to cell proliferation and apoptosis.

3. Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Studies have indicated that thiourea derivatives can inhibit pro-inflammatory cytokines such as TNFα and IL-17 in cellular models, with IC50 values in the nanomolar range . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Modifications in the pyrazole and thiourea moieties can significantly influence their potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Alters binding affinity to targets |

| Variation in alkyl groups | Impacts solubility and bioavailability |

| Introduction of electron-withdrawing groups | Enhances anticancer activity |

Study 1: Antibacterial Efficacy

A recent study synthesized various thiourea compounds and tested their antibacterial efficacy against clinical isolates of E. coli and S. aureus. The results indicated that compounds with a specific substitution pattern on the pyrazole ring exhibited superior antibacterial activity compared to others, highlighting the importance of structural optimization .

Study 2: Anticancer Mechanisms

In another investigation, a series of thiourea derivatives were evaluated for their effects on breast cancer cell lines. The most active compound demonstrated an ability to induce apoptosis through the mitochondrial pathway, suggesting that modifications leading to enhanced interaction with apoptotic proteins could yield more effective anticancer agents .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the potential of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-isopropylphenyl)thiourea as a 5-lipoxygenase inhibitor , which is crucial in the inflammatory response. In silico molecular docking studies have indicated that this compound may effectively bind to the active site of 5-lipoxygenase, suggesting its utility in developing anti-inflammatory drugs .

Case Study: Molecular Docking Analysis

A study conducted on similar derivatives demonstrated that modifications in the thiourea structure could enhance anti-inflammatory activity. The docking results showed favorable interactions with key residues in the enzyme's active site, which warrants further optimization and experimental validation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Thiourea derivatives are known to exhibit significant activity against various bacterial strains. The synthesized compounds showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentration values indicating strong antibacterial potential .

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimal Inhibitory Concentration (µg/mL) |

|---|---|---|

| 1a | Staphylococcus aureus | 16 |

| 1g | Pseudomonas aeruginosa | 32 |

| 1e | Escherichia coli | 8 |

Anticancer Research

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The presence of the pyrazole ring has been linked to enhanced cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies have shown that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Synthesis and Characterization

The synthesis of this compound can be achieved through straightforward chemical transformations involving commercially available reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea moiety participates in nucleophilic substitutions due to the electron-rich sulfur atom. Key examples include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Alkyl halides (e.g., CH₃I) | Dry DMF, 60°C, 4–6 hrs | S-Alkylated derivatives | |

| Acyl chlorides | THF, room temperature | Thioacyl intermediates (e.g., acetylated thioureas) |

Mechanistic Insight : The sulfur atom acts as a soft nucleophile, attacking electrophilic centers. Alkylation typically occurs at the sulfur site, while acylation targets the nitrogen atoms.

Cyclization Reactions

The compound undergoes cyclization to form heterocyclic systems under acidic or basic conditions:

Example : Reaction with malononitrile under microwave conditions yields fused pyrazole-thiazole systems via intramolecular cyclization .

Coordination with Metal Ions

The thiourea group chelates transition metals, forming complexes with varied geometries:

| Metal Salt | Ligand Ratio | Geometry | Biological Activity |

|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Square planar | Anticancer screening |

| Fe(NO₃)₃·9H₂O | 1:1 | Octahedral | Catalytic oxidation studies |

Key Finding : Copper complexes exhibit enhanced cytotoxicity compared to the parent ligand.

Oxidation-Reduction Reactions

Controlled oxidation of the thiourea group modifies its electronic properties:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ | Acetic acid, 50°C | Disulfide derivatives | Reduced bioavailability |

| KMnO₄ | Alkaline medium | Sulfonic acid analogs | Increased water solubility |

Note : Overoxidation with strong agents like KMnO₄ degrades the pyrazole ring, limiting utility.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the phenyl ring:

| Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Bromobenzaldehyde | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted thiourea | 72% |

| Phenylboronic acid | Cu(OAc)₂, ligand | Extended π-conjugated systems | 65% |

Applications : These reactions enhance structural diversity for material science applications, such as organic semiconductors.

Acid/Base-Mediated Rearrangements

Protonation or deprotonation triggers structural rearrangements:

| Condition | Observation | Implication |

|---|---|---|

| HCl (conc.) | Ring contraction to imidazoline analogs | Novel bioactive scaffolds |

| NaOH (aqueous) | Hydrolysis to urea derivatives | Reduced thiourea toxicity |

Photochemical Reactions

UV irradiation induces dimerization or isomerization:

| Wavelength | Product | Stability |

|---|---|---|

| 254 nm | Cyclodimer via C=S activation | Thermally labile |

| 365 nm | cis-trans isomerization | Reversible process |

Critical Analysis of Reactivity

-

Steric Effects : The 4-isopropylphenyl group hinders reactions at the pyrazole C-4 position, directing reactivity to the thiourea group.

-

Electronic Effects : Electron-withdrawing substituents on the pyrazole ring enhance thiourea’s nucleophilicity .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) favor S-alkylation, while protic solvents promote hydrolysis.

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

The target compound combines a 1,5-dimethyl-3-oxo-2-phenylpyrazolone scaffold with a 4-isopropylphenylthiourea moiety. The pyrazolone ring (C₉H₁₀N₂O) contributes electrophilic character at the C4 position due to conjugation with the adjacent carbonyl group, while the thiourea linker (–NH–C(=S)–NH–) enables hydrogen bonding and metal coordination.

Preparation of Key Intermediates

Synthesis of 4-Amino-1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazole

Cyclization of Ethyl Acetoacetate and Phenylhydrazine

Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux (78°C, 6 h) to form 1-phenyl-3-methylpyrazol-5-one. Subsequent methylation using dimethyl sulfate in alkaline medium yields the 1,5-dimethyl derivative.

Reaction Scheme:

$$ \text{C}6\text{H}5\text{NHNH}2 + \text{CH}3\text{COCH}2\text{COOEt} \rightarrow \text{C}{10}\text{H}{10}\text{N}2\text{O} $$ (pyrazolone)

$$ \text{C}{10}\text{H}{10}\text{N}2\text{O} + (\text{CH}3)2\text{SO}4 \rightarrow \text{C}{12}\text{H}{14}\text{N}_2\text{O} $$ (1,5-dimethylpyrazolone).

Nitrosation and Reduction

Alternative routes involve nitrosation at C4 using sodium nitrite/HCl followed by catalytic hydrogenation (H₂/Pd-C) to introduce the amino group.

Synthesis of 4-Isopropylphenyl Isothiocyanate

Thiophosgene Method

4-Isopropylaniline reacts with thiophosgene (CSCl₂) in dichloromethane at 0–5°C, yielding the isothiocyanate with 85–90% purity.

Safety Note: Thiophosgene requires strict temperature control (<10°C) and fume hood handling due to lachrymatory and respiratory hazards.

Ammonium Thiocyanate Route

A safer alternative employs ammonium thiocyanate (NH₄SCN) and 4-isopropylphenyl chloroformate in acetonitrile with PEG-400 catalyst (25°C, 3 h), achieving 82.6% yield.

Thiourea Coupling Strategies

Direct Amine–Isothiocyanate Condensation

Standard Protocol

Combine equimolar amounts of 4-aminopyrazolone and 4-isopropylphenyl isothiocyanate in anhydrous dichloromethane (DCM). Stir at 25°C for 4–6 h under nitrogen.

Typical Conditions:

| Parameter | Value |

|---|---|

| Solvent | DCM (10 mL/mmol) |

| Temperature | 25°C |

| Reaction Time | 4–6 h |

| Yield | 72–78% |

Acid Catalysis

Adding 1 mol% p-toluenesulfonic acid (PTSA) accelerates the reaction (2 h completion) by protonating the isothiocyanate, enhancing electrophilicity.

Phase-Transfer Catalyzed Synthesis

Using polyethylene glycol-400 (PEG-400) as a phase-transfer catalyst enables reactions in biphasic systems (water/DCM), improving yields to 85–89%:

Optimized Procedure:

- Dissolve 4-aminopyrazolone (1 mmol) in DCM (5 mL).

- Add 4-isopropylphenyl isothiocyanate (1.2 mmol) and PEG-400 (0.1 mL).

- Stir vigorously at 25°C for 3 h.

- Isolate product via vacuum filtration.

Purification and Analytical Validation

Crystallization

Recrystallize the crude product from ethanol/water (3:1 v/v) to obtain pale yellow needles (mp 182–184°C).

Yield Optimization Studies

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 78 |

| THF | 7.58 | 65 |

| Acetonitrile | 37.5 | 58 |

| Ethanol | 24.3 | 42 |

Industrial-Scale Considerations

Continuous Flow Synthesis

A microreactor system (0.5 mm ID PTFE tubing) operating at 50°C with 2 min residence time achieves 91% yield, reducing batch variability.

Waste Management

Neutralize spent thiophosgene with 10% sodium bicarbonate before disposal. Recover DCM via rotary evaporation (>95% recovery).

Q & A

Q. Q1. What are the common synthetic routes for preparing this thiourea derivative, and what methodological considerations are critical?

The compound is synthesized via a multi-step approach. A key building block, 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea , is first prepared through sequential reactions involving condensation and thiourea formation . Subsequent modifications involve [2+3]-cyclocondensation with maleimides or multi-component reactions with chloroacetic acid and aromatic aldehydes. Critical factors include:

- Temperature control (reflux conditions) to avoid side reactions.

- Solvent selection (e.g., ethanol for cyclocondensation).

- Stoichiometric ratios of reactants to optimize yield.

Characterization intermediates via NMR and mass spectrometry is essential to confirm structural integrity .

Advanced Synthesis

Q. Q2. How can researchers resolve challenges in optimizing reaction conditions for regioselective cyclocondensation?

Regioselectivity in cyclocondensation (e.g., with N-arylmaleimides) depends on:

- Electronic effects : Electron-withdrawing groups on maleimides favor specific attack sites.

- Steric hindrance : Bulky substituents on the thiourea moiety may direct reaction pathways.

Methodological solutions include: - Screening solvents (polar aprotic vs. protic) to modulate reactivity.

- Using catalytic additives (e.g., acetic acid) to stabilize intermediates.

- Monitoring reaction progress via TLC or HPLC to identify optimal reaction times .

Basic Characterization

Q. Q3. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects tautomeric forms (common in pyrazole-thiourea systems).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. Q4. How should researchers address contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., NMR indicating tautomerism vs. X-ray showing a single conformation) require:

- Variable-temperature NMR : To detect dynamic equilibria in solution.

- DFT calculations : Compare optimized geometries with crystallographic data to identify dominant solid-state vs. solution structures.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking, hydrogen bonds) influencing solid-state packing .

Basic Structural Analysis

Q. Q5. What insights do crystallographic studies provide about the compound’s molecular conformation?

X-ray studies reveal:

- Planar pyrazole-thiourea core : Facilitates π-stacking and intramolecular hydrogen bonding (e.g., N–H···O=C).

- Torsional angles : Dihedral angles between the pyrazole and isopropylphenyl groups influence packing efficiency.

Software like ORTEP-3 visualizes thermal ellipsoids and validates refinement accuracy .

Advanced Structural Analysis

Q. Q6. How can graph set analysis elucidate hydrogen-bonding patterns in crystal packing?

Graph set analysis (e.g., R₂²(8) motifs) classifies hydrogen-bonding networks:

- Donor-acceptor pairs : N–H···S and N–H···O interactions create chains or rings.

- Quantitative metrics : Use CrystalExplorer to calculate interaction percentages (e.g., H···S contacts ≈ 15% of Hirshfeld surface) .

Computational Modeling

Q. Q7. What role do DFT studies play in understanding electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) provide:

- Frontier molecular orbitals : Predict sites for electrophilic/nucleophilic attack.

- Electrostatic potential maps : Highlight regions of negative charge (e.g., thiourea sulfur).

- Docking studies : Simulate binding interactions with biological targets (e.g., enzyme active sites) .

Advanced Data Interpretation

Q. Q8. How should researchers analyze conflicting bioactivity data across different assays?

Case example: Discrepancies in antimicrobial activity may arise from:

- Assay conditions : Variations in pH, solvent, or cell lines.

- Compound stability : Degradation products may interfere.

Methodological solutions: - Dose-response curves : Compare IC50 values across multiple replicates.

- Metabolite profiling : Use LC-MS to identify decomposition pathways .

Data Reproducibility

Q. Q9. What steps ensure reproducibility in crystallographic and spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.